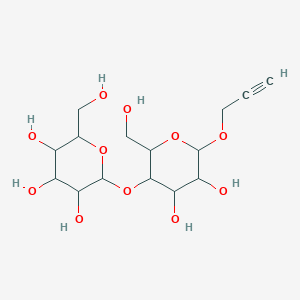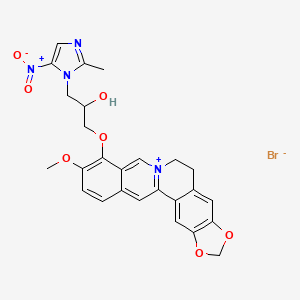
Antibacterial agent 68
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Antibacterial agent 68 is a novel compound that has garnered significant attention in the scientific community due to its potent antibacterial properties. This compound is particularly effective against a broad spectrum of bacterial pathogens, making it a promising candidate for the development of new antibacterial therapies. The increasing prevalence of antibiotic-resistant bacteria has necessitated the search for new and effective antibacterial agents, and this compound represents a significant advancement in this field.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of antibacterial agent 68 involves a multi-step process that includes the formation of key intermediates through various chemical reactions. The initial step typically involves the preparation of a core structure, which is then modified through a series of substitution and addition reactions to introduce functional groups that enhance its antibacterial activity. Common reagents used in these reactions include halogenating agents, reducing agents, and catalysts that facilitate the formation of the desired product under controlled conditions.
Industrial Production Methods: Industrial production of this compound is achieved through large-scale chemical synthesis, which involves optimizing reaction conditions to maximize yield and purity. This process often includes the use of continuous flow reactors, which allow for precise control over reaction parameters such as temperature, pressure, and reaction time. Additionally, purification techniques such as crystallization and chromatography are employed to isolate the final product from reaction by-products and impurities.
Chemical Reactions Analysis
Types of Reactions: Antibacterial agent 68 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides or other oxygen-containing compounds.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced compounds.
Substitution: This reaction involves the replacement of one functional group with another, which can significantly alter the compound’s properties.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Such as palladium on carbon or platinum oxide.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxides or hydroxylated derivatives, while reduction reactions may produce hydrogenated compounds. Substitution reactions can result in a wide range of products, depending on the nature of the substituent introduced.
Scientific Research Applications
Antibacterial agent 68 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigated for its effects on bacterial cell structures and functions, providing insights into bacterial physiology and pathogenesis.
Medicine: Explored as a potential therapeutic agent for treating bacterial infections, particularly those caused by antibiotic-resistant strains.
Industry: Utilized in the development of antibacterial coatings and materials for medical devices and surfaces to prevent bacterial contamination and infection.
Mechanism of Action
The mechanism of action of antibacterial agent 68 involves the inhibition of key bacterial enzymes and pathways essential for bacterial survival and replication. This compound targets bacterial cell wall synthesis, protein synthesis, and DNA replication, leading to the disruption of bacterial cell functions and ultimately causing cell death. The molecular targets include enzymes such as DNA gyrase, RNA polymerase, and peptidoglycan synthase, which are critical for bacterial growth and proliferation.
Comparison with Similar Compounds
Antibacterial agent 68 is unique in its broad-spectrum activity and effectiveness against antibiotic-resistant bacteria. Similar compounds include:
Penicillin: Targets bacterial cell wall synthesis but is less effective against resistant strains.
Tetracycline: Inhibits protein synthesis but has a narrower spectrum of activity.
Ciprofloxacin: Targets DNA gyrase but is associated with resistance development.
In comparison, this compound offers a more comprehensive approach to combating bacterial infections, making it a valuable addition to the arsenal of antibacterial agents.
Properties
Molecular Formula |
C26H25BrN4O7 |
|---|---|
Molecular Weight |
585.4 g/mol |
IUPAC Name |
1-[(17-methoxy-5,7-dioxa-13-azoniapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-1(13),2,4(8),9,14,16,18,20-octaen-16-yl)oxy]-3-(2-methyl-5-nitroimidazol-1-yl)propan-2-ol;bromide |
InChI |
InChI=1S/C26H25N4O7.BrH/c1-15-27-10-25(30(32)33)29(15)11-18(31)13-35-26-20-12-28-6-5-17-8-23-24(37-14-36-23)9-19(17)21(28)7-16(20)3-4-22(26)34-2;/h3-4,7-10,12,18,31H,5-6,11,13-14H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
OMOWTJSAKZVNAR-UHFFFAOYSA-M |
Canonical SMILES |
CC1=NC=C(N1CC(COC2=C(C=CC3=CC4=[N+](CCC5=CC6=C(C=C54)OCO6)C=C32)OC)O)[N+](=O)[O-].[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2R)-1-(4-cyanopyridin-2-yl)-N-[(1S)-1-[(3,3-difluorocyclobutyl)carbamoyl]-2,3-dihydroinden-1-yl]-N-(3,5-difluorophenyl)-5-oxopyrrolidine-2-carboxamide](/img/structure/B12428643.png)
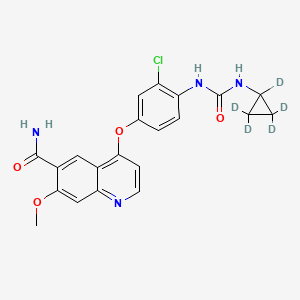
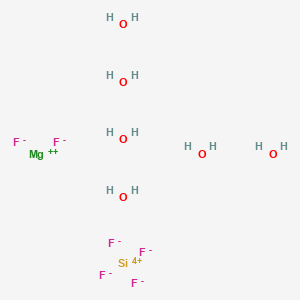

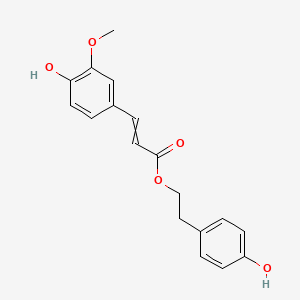
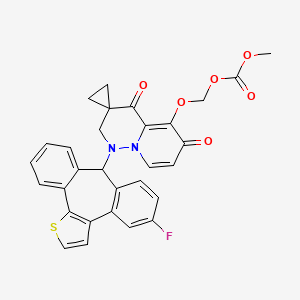
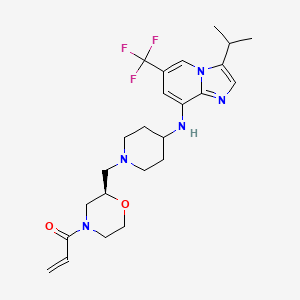
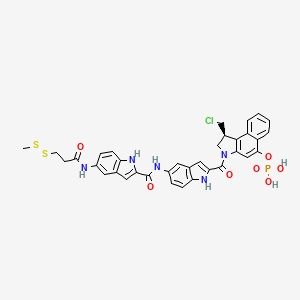
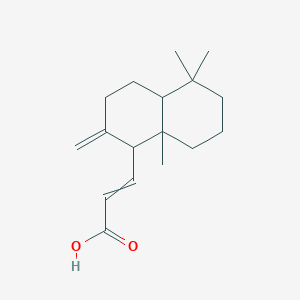
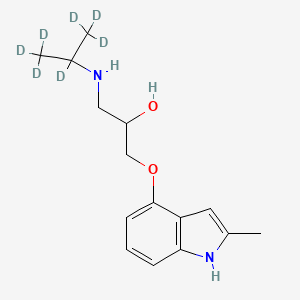
![4-[4-(3-Nitrophenyl)sulfonylpiperazin-1-yl]-4-oxobut-2-enoic acid](/img/structure/B12428675.png)


